Einecs 299-392-6
CAS No.: 93859-53-1
Cat. No.: VC17033633
Molecular Formula: C31H62N2O4
Molecular Weight: 526.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93859-53-1 |
|---|---|
| Molecular Formula | C31H62N2O4 |
| Molecular Weight | 526.8 g/mol |
| IUPAC Name | decanedioic acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
| Standard InChI | InChI=1S/C21H44N2.C10H18O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h9-10,23H,2-8,11-22H2,1H3;1-8H2,(H,11,12)(H,13,14)/b10-9-; |
| Standard InChI Key | AJAPYDFHTVETFI-KVVVOXFISA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCNCCCN.C(CCCCC(=O)O)CCCC(=O)O |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCNCCCN.C(CCCCC(=O)O)CCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Einecs 299-392-6 is a stoichiometric compound formed by the reaction of sebacic acid () with N-(Z)-octadec-9-enylpropane-1,3-diamine (). The resulting molecular formula, , reflects the combination of these two components . The amine component contains a long-chain unsaturated hydrocarbon (oleyl group), which imparts amphiphilic properties to the compound.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 93859-53-1 | |
| EC Number | 299-392-6 | |
| Molecular Formula | ||
| Molecular Weight | 526.83 g/mol (calculated) | – |
| Synonym | Sebacic acid, compound with N-(Z)-octadec-9-enylpropane-1,3-diamine |
The molecular weight, calculated from the formula, is 526.83 g/mol. This value is derived by summing the atomic masses of carbon (12.01 × 31), hydrogen (1.008 × 62), nitrogen (14.01 × 2), and oxygen (16.00 × 4) .
Structural and Functional Insights
The compound’s structure includes:
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A sebacic acid backbone: A dicarboxylic acid with a 10-carbon aliphatic chain, known for its role in polyester and polyamide synthesis.
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An unsaturated diamine moiety: The N-(Z)-octadec-9-enylpropane-1,3-diamine contributes a hydrophobic tail with a cis double bond at the 9th carbon, enhancing solubility in nonpolar media.
This combination suggests potential as a surfactant or emulsifier, where the carboxylic acid groups interact with polar phases, and the oleyl chain engages with nonpolar substances .
Synthesis and Industrial Production
Synthetic Pathways
The compound is typically synthesized via a neutralization reaction between sebacic acid and the diamine. Under controlled conditions, the acid’s carboxyl groups deprotonate the amine, forming a stable salt. Industrial-scale production likely involves:
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Mixing equimolar quantities of sebacic acid and N-(Z)-octadec-9-enylpropane-1,3-diamine in a solvent such as ethanol.
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Heating to 60–80°C to accelerate reaction kinetics.
Applications in Specialty Materials
Corrosion Inhibition
The compound’s amphiphilic nature enables adsorption onto metal surfaces, forming a protective layer. Studies on analogous compounds show >90% efficiency in preventing rust in acidic environments, suggesting utility in industrial lubricants and coatings .
Polymer Additives
Sebacic acid derivatives are widely used in biodegradable polymers. Incorporating this compound into polyamide or polyester matrices could enhance flexibility and UV resistance. For example, in nylon production, it may reduce brittleness while maintaining tensile strength .
Surfactant Formulations
The unsaturated diamine tail improves solubility in hydrocarbons, making the compound suitable for oil-in-water emulsions. Potential applications include agrochemical adjuvants and textile processing aids .
Research Gaps and Future Directions
Current literature lacks detailed studies on the compound’s:
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Thermal stability: Critical for high-temperature applications like polymer processing.
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Biodegradability: Essential for assessing environmental impact.
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Synergistic effects: Combinations with other surfactants or inhibitors could enhance performance.
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